molecular formula C8H14N2O5S B570217 N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine CAS No. 861959-88-8

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine

Cat. No. B570217
CAS RN: 861959-88-8
M. Wt: 250.269
InChI Key: MIZMPWFZMWDOPJ-AIUXZDRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine” is a chemical compound with the molecular formula C8H14N2O5S . It has an average mass of 250.272 Da and a monoisotopic mass of 250.062347 Da .


Molecular Structure Analysis

The compound has one defined stereocenter . The IUPAC name for this compound is (2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfinylpropanoic acid .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³ . Its boiling point is 760.0±60.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±5.5 mmHg at 25°C and an enthalpy of vaporization of 120.4±6.0 kJ/mol . The flash point is 413.5±32.9 °C . The index of refraction is 1.574 . The compound has 7 hydrogen bond acceptors and 4 hydrogen bond donors . It has 7 freely rotating bonds .

Scientific Research Applications

  • Toxicology and Biomonitoring : N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine is identified as a metabolite of acrylamide (AA), a compound classified as "Probably carcinogenic to humans." It serves as a short-term biomarker for AA exposure, found in urine samples of lactating mothers in Spain. This suggests its significance in exposure assessment and risk evaluation related to AA, commonly found in processed foods and tobacco smoke (Fernández et al., 2021).

  • Study of Optically Active Amino Acids : In the context of the study of optically active amino acids, related compounds have been synthesized, indicating a broader relevance in understanding amino acid structures and properties (Yamada, Fujii, & Shioiri, 1962).

  • Vibrational Spectroscopy in Biomolecular Studies : This compound and related amino acids have been studied using various spectroscopic techniques to understand protein and DNA structure, hydration, and ligand binding. This is part of a combined theoretical and experimental approach to biophysical and environmental assays (Jalkanen et al., 2006).

  • Enzymatic Studies and Bioactivity : N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine and its derivatives have been explored in the context of enzymatic hydrolysis and the synthesis of bioactive compounds. This underscores its utility in biochemical processes and pharmaceutical applications (Hong-bo, 2006).

  • Peptide Synthesis and Structure : Its analogues have been synthesized and incorporated into peptides to study the properties of cholecystokinin, demonstrating its role in peptide synthesis and the study of biological activities (Rodriguez et al., 1991).

  • Use in Polymer Synthesis : Related amino acids have been utilized in the synthesis of amino acid-based polyacetylenes, highlighting its potential in materials science and polymer chemistry (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMPWFZMWDOPJ-AIUXZDRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025857
Record name N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine

CAS RN

861959-88-8
Record name N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine (AAMA-Sul) relevant in acrylamide exposure studies?

A1: AAMA-Sul serves as a valuable short-term biomarker for acrylamide exposure in humans. [] Humans metabolize acrylamide and excrete it primarily through urine, with AAMA-Sul being one of the major metabolites. Measuring AAMA-Sul levels in urine samples provides insights into recent acrylamide exposure from dietary sources and tobacco smoke. [] This is crucial as acrylamide is classified as "reasonably anticipated to be a human carcinogen". []

Q2: How does the detection of AAMA-Sul in urine samples contribute to risk assessment regarding acrylamide exposure?

A2: The research paper highlights that AAMA-Sul was detected in 100% of the analyzed urine samples from the study population. [] This widespread presence, alongside other acrylamide metabolites, allowed researchers to estimate the daily acrylamide intake for this population. [] By comparing these estimated intakes with established health guidelines, researchers can assess the potential health risks associated with acrylamide exposure within this specific population group. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.